N-(4-acetylphenyl)-3-phenoxypropanamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties like reactivity, acidity or basicity, and stability might also be included .Scientific Research Applications
Synthesis and Biological Evaluation
One study delves into the synthesis of novel benzenesulfonamide derivatives, including N-(4-acetylphenyl)-3-phenoxypropanamide, and their evaluation for in vitro antitumor activity. The research highlights the chemical reactivity of these compounds towards different reagents, leading to the formation of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some chlorinated compounds demonstrated excellent antitumor activity against HepG2 and MCF-7 cell lines, showcasing the potential therapeutic applications of these synthesized compounds (Fahim & Shalaby, 2019).
Crystal Structure Analysis
Another aspect of scientific research focuses on the crystal structure, Hirshfeld surface analysis, and Density Functional Theory (DFT) studies of N-(4-acetylphenyl)quinoline-3-carboxamide, a compound closely related to this compound. This work provides insights into the molecular geometry optimizations and the harmonic vibrational frequencies of the compound, offering a foundation for understanding its physical and chemical properties in detail (Polo-Cuadrado et al., 2021).
Facile Synthesis and Molecular Modeling
Research on the facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetylphenyl)carbamothioyl)pivalamide, a derivative of this compound, explores its multifaceted applications. The study demonstrates the compound's potent inhibitory properties against various enzymes, highlighting its potential as a multi-target-directed ligand. Theoretical calculations using DFT and molecular docking studies further elucidate the compound's reactivity and interaction with biological targets, underscoring its significance in the development of novel therapeutic agents (Saeed et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13(19)14-7-9-15(10-8-14)18-17(20)11-12-21-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADUFPPQAQUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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